1-(4-Azepan-1-ylphenyl)ethanol
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Overview
Description
1-[4-(azepan-1-yl)phenyl]ethan-1-ol is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound features a phenyl ring substituted with an azepane group and an ethan-1-ol moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(azepan-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-bromoacetophenone with azepane under basic conditions, followed by reduction of the resulting ketone to the corresponding alcohol . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(azepan-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate (PCC).
Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 1-[4-(azepan-1-yl)phenyl]ethanone.
Reduction: 1-[4-(azepan-1-yl)phenyl]ethan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(azepan-1-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(azepan-1-yl)phenyl]ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-[4-(azepan-4-yl)phenyl]ethan-1-ol: Similar structure but with the azepane group attached at a different position on the phenyl ring.
2-(azepan-1-yl)ethyl methacrylate: Contains an azepane group but differs in the functional groups attached to the phenyl ring.
Uniqueness
1-[4-(azepan-1-yl)phenyl]ethan-1-ol is unique due to its specific substitution pattern and the presence of both an azepane group and an ethan-1-ol moiety. This combination of functional groups provides distinct chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-[4-(azepan-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H21NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9,12,16H,2-5,10-11H2,1H3 |
InChI Key |
ZHXXYKCOAAVASV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCCC2)O |
Origin of Product |
United States |
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